molecular formula C10H10ClN3O B13980236 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13980236
M. Wt: 223.66 g/mol
InChI Key: OOBQMVWMLYNFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with a chlorine atom at the 2-position and an isopropyl group at the 8-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride yields (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further processed to obtain the desired pyrido[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation and cyclization reactions. The use of 4,6-dichloropyrimidine-5-carbaldehyde in such reactions opens new possibilities for subsequent modification of the heterocyclic system .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins, which is a crucial step in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cell signaling and proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can lead to unique interactions with biological targets. The presence of the chlorine atom and the isopropyl group can influence the compound’s binding affinity and selectivity towards specific enzymes, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-chloro-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-8(15)4-3-7-5-12-10(11)13-9(7)14/h3-6H,1-2H3

InChI Key

OOBQMVWMLYNFFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.